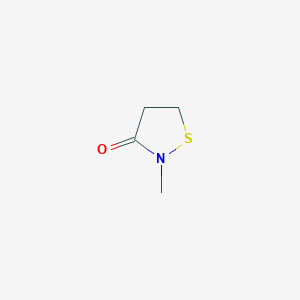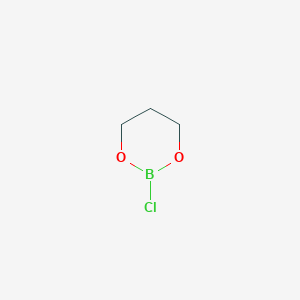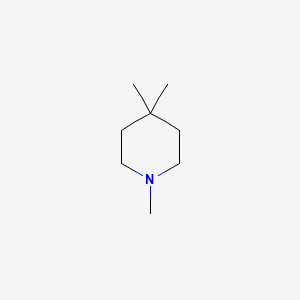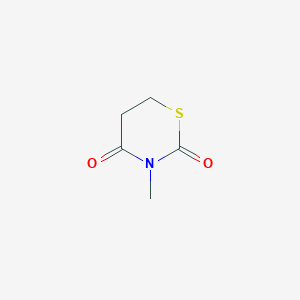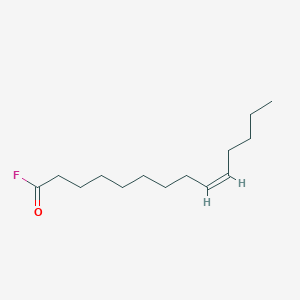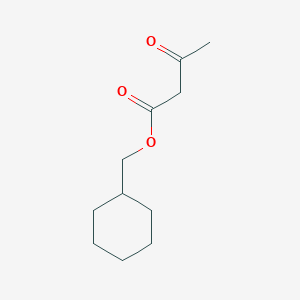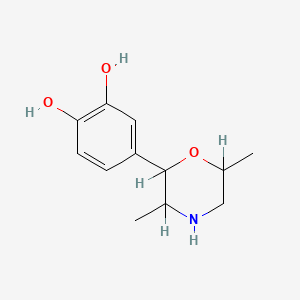
4-(3,6-dimethylmorpholin-2-yl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,6-Dimethylmorpholin-2-yl)benzene-1,2-diol is an organic compound with the molecular formula C12H17NO3 This compound features a benzene ring substituted with a morpholine derivative and two hydroxyl groups
Méthodes De Préparation
The synthesis of 4-(3,6-dimethylmorpholin-2-yl)benzene-1,2-diol typically involves the reaction of 3,6-dimethylmorpholine with a benzene derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
4-(3,6-Dimethylmorpholin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(3,6-Dimethylmorpholin-2-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(3,6-dimethylmorpholin-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups and the morpholine ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
4-(3,6-Dimethylmorpholin-2-yl)benzene-1,2-diol can be compared with other similar compounds, such as:
Dopamine: A neurotransmitter with a similar benzene-1,2-diol structure but different substituents.
Catechol: A simple benzene-1,2-diol without additional substituents.
3-Methylcatechol: A methyl-substituted benzene-1,2-diol.
The uniqueness of this compound lies in its morpholine substitution, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
100370-71-6 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
4-(3,6-dimethylmorpholin-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO3/c1-7-6-13-8(2)12(16-7)9-3-4-10(14)11(15)5-9/h3-5,7-8,12-15H,6H2,1-2H3 |
Clé InChI |
COYDOKLRNWKQTK-UHFFFAOYSA-N |
SMILES |
CC1CNC(C(O1)C2=CC(=C(C=C2)O)O)C |
SMILES canonique |
CC1CNC(C(O1)C2=CC(=C(C=C2)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-2-azabicyclo[2.2.2]octane-3,6-dione](/img/structure/B3044631.png)
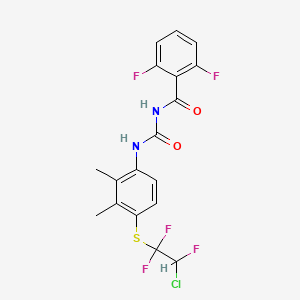

![Phosphine, (dibromomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B3044635.png)
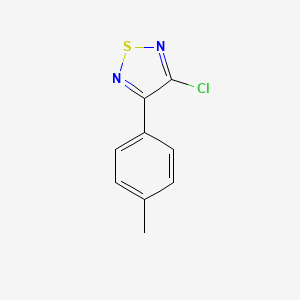
![3-[4-(Benzyloxy)phenyl]-2H-1-benzopyran-2-one](/img/structure/B3044640.png)
![2-Cyclopenten-1-one, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3044641.png)

